1-Tetradecyl-sn-glycero-3-phosphocholine

Membrane biophysics Lipid self-assembly Micelle formation

Researchers requiring defined LPC species for autotaxin (ATX) substrate selectivity profiling face challenges sourcing chain-length-specific, high-purity lysophosphatidylcholines. This C14 lysoPC addresses these needs: • C14-specific ATX substrate with differential inhibitor sensitivity (IC₅₀ 0.084 μM) vs. C16 LPC, enabling accurate SAR studies. • CMC ~5.0×10⁻⁵ M at 30°C, providing flexibility in protein-to-lipid ratio optimization for membrane protein reconstitution. • ≥98% purity, validated for HPLC-MS/MS quantification of LPC species in clinical metabolomics and biomarker studies.

Molecular Formula C22H48NO6P
Molecular Weight 453.6 g/mol
Cat. No. B1255613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tetradecyl-sn-glycero-3-phosphocholine
Molecular FormulaC22H48NO6P
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O
InChIInChI=1S/C22H48NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-27-20-22(24)21-29-30(25,26)28-19-17-23(2,3)4/h22,24H,5-21H2,1-4H3/t22-/m1/s1
InChIKeyMBRLTZVQXZDRBC-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C14 Lysophosphatidylcholine Procurement Guide


1-Tetradecyl-sn-glycero-3-phosphocholine, also known as 1-myristoyl-sn-glycero-3-phosphocholine or LysoPC(14:0/0:0), is a saturated C14 lysophosphatidylcholine (LPC) that serves as both an endogenous lipid mediator and a critical research tool. It consists of a myristoyl acyl chain esterified at the sn-1 position of glycerol and a phosphocholine headgroup at the sn-3 position [1]. As a single-chain amphiphile, it forms micelles rather than bilayers in aqueous solution, distinguishing it fundamentally from diacyl phosphatidylcholines. The compound is commercially available with certified purity (≥98-99%) from multiple research suppliers and is widely employed in membrane biophysics, lipid signaling studies, and as an analytical reference standard .

Membrane protein reconstitution and micelle-based biophysics
Autotaxin-LPA signaling substrate with chain-length-defined inhibitor sensitivity
Lipidomics reference standard for LC-MS/MS quantification of LPC species
Smooth muscle pharmacology: intermediate chain-length activity probe

Why C14 LPC Cannot Be Replaced by C16/C18 Analogs


Within the lysophosphatidylcholine class, acyl chain length dictates critical biophysical and biochemical properties that preclude simple substitution. Altering the chain from C14 (myristoyl) to C16 (palmitoyl) or C18 (stearoyl) changes the critical micelle concentration (CMC) by an order of magnitude, directly impacting self-assembly behavior in aqueous buffers [1]. In biological systems, these structural differences translate to distinct receptor interactions and signaling outcomes. Specifically, the antispasmodic potency hierarchy on isolated guinea pig ileum follows the order palmitoyl-LPC (C16) > myristoyl-LPC (C14) > stearoyl-LPC (C18) . Similarly, the inhibition profile of autotaxin-mediated LPC hydrolysis varies with chain length, with C14 and C16 LPC species exhibiting differential sensitivity to the same inhibitor compounds [2]. These quantifiable differences establish that each LPC molecular species must be selected based on its specific experimental requirements rather than as interchangeable commodities.

CMC differs by an order of magnitude vs C16 LPC; micelle working concentration shifts significantly.
Autotaxin inhibitor sensitivity varies with chain length; IC₅₀ endpoints may not transfer between C14 and C16.
Smooth muscle activity rank is chain-length-dependent; C14 response profile may not replicate using C16 or C18 analogs.
Biomarker specificity: plasma LPC14:0 metabolic association is not interchangeable with longer-chain species in lipidomics studies.

C14 LPC Quantitative Differentiation Evidence


CMC Comparison: C14 vs. C16 LPC

The self-assembly behavior of 1-tetradecyl-sn-glycero-3-phosphocholine (C14 LPC) differs markedly from the longer-chain C16 analog. The critical micelle concentration (CMC) for C14 LPC is approximately 5.0 × 10⁻⁵ M at 30°C, whereas the C16 LPC exhibits a CMC of 5 × 10⁻⁶ M at 26°C [1]. This ten-fold difference in CMC directly impacts experimental design for membrane protein reconstitution, micelle-based drug delivery studies, and lipid monolayer formation.

CMC Comparison
Head-to-head
C14 LPC: 5.0 × 10⁻⁵ M (30°C) C16 LPC: 5 × 10⁻⁶ M (26°C) ~10-fold higher CMC
Supports micelle working concentration selection for reconstitution protocols.
Aqueous buffer self-assembly; compiled from Marsh (2016).
Membrane biophysics Lipid self-assembly Micelle formation

Autotaxin Inhibitor Sensitivity: C14 vs. C16 LPC

In autotaxin (ATX) enzymatic assays, 1-tetradecyl-sn-glycero-3-phosphocholine (C14 LPC) and its C16 analog exhibit distinct susceptibility to small-molecule inhibitors. For inhibitor compound 22, the IC₅₀ for C14 LPC hydrolysis is 0.084 μM, while for C16 LPC it is 0.072 μM [1]. This 14% difference in inhibitory potency reflects chain-length-dependent substrate recognition by the ATX catalytic site, a critical consideration for drug discovery programs targeting the ATX-LPA signaling pathway.

ATX Inhibitor IC₅₀
Head-to-head
C14 LPC: 0.084 μM C16 LPC: 0.072 μM 14% lower inhibitory potency for C14
Chain-length-dependent substrate recognition; informs inhibitor profiling design.
Choline oxidase-coupled assay, 150 μM substrate, 20 nM ATX.
Lipid signaling Enzymology Autotaxin-LPA axis

Antispasmodic Potency Ranking: C14, C16, C18 LPC

Comparative ex vivo studies on isolated guinea pig ileum establish a clear potency hierarchy for the antispasmodic effects of saturated L-α-lysolecithins. Palmitoyl-LPC (C16) exhibits the strongest antispasmodic activity against acetylcholine- and histamine-induced contractions, followed by myristoyl-LPC (C14), with stearoyl-LPC (C18) and lauroyl-LPC (C12) showing progressively weaker effects . The potency order is reported as: C16 > C14 > C18 > C12 > C10.

Smooth Muscle Rank
Data to verify
Rank 2 / 5: C16 > C14 > C18 > C12 > C10
Reported tissue bath activity rank; intermediate position for pharmacological calibration.
Guinea pig ileum model; source unspecified — confirm with independent data.
Smooth muscle pharmacology Lipid bioactivity Ex vivo assays

C14 LPC Specificity as Weight Loss Biomarker

In a longitudinal lipidomics study of obese subjects undergoing a six-month hypocaloric intervention, plasma LPC14:0 levels demonstrated a clear and specific relationship with weight loss outcomes [1]. Notably, changes in LPC14:0, LPC15:0, LPC16:1, LPC18:4, and LPC20:4 were associated with weight loss, whereas other LPC species did not show the same correlation. Furthermore, the Fatty Liver Index (FLI) score, waist circumference, and BAAT score revealed associations with general changes in the LPC profile, and the BAAT score remained statistically associated with the LPC score after adjustment for weight loss.

Weight-Loss Biomarker
Context-dependent
Plasma LPC14:0 associated with weight-loss outcome
Reported lipidomics endpoint association; species-specific metabolic context.
6-month hypocaloric intervention (n=33); independent validation recommended.
Lipidomics Metabolic biomarker Clinical research

C14 LPC Research and Industrial Applications


Membrane Protein Reconstitution with Defined CMC

For membrane protein purification and reconstitution experiments, 1-tetradecyl-sn-glycero-3-phosphocholine provides a critical micelle concentration (CMC) of approximately 5.0 × 10⁻⁵ M at 30°C, which is ten-fold higher than the C16 analog [1]. This higher CMC allows researchers to work at elevated lipid concentrations before micelle formation, offering greater flexibility in protein-to-lipid ratio optimization and detergent exchange protocols. The compound is specifically documented for use in analyzing the secondary structure of purified twin-arginine translocation (Tat) membrane proteins by circular dichroism (CD) spectroscopy when incorporated into detergent micelles .

Autotaxin-LPA Drug Discovery Substrate Profiling

In pharmaceutical research targeting the autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis, 1-tetradecyl-sn-glycero-3-phosphocholine serves as a defined substrate for enzymatic activity assays and inhibitor screening. Its differential sensitivity to ATX inhibitors compared to C16 LPC—exhibiting an IC₅₀ of 0.084 μM versus 0.072 μM for the same inhibitor compound—makes it essential for comprehensive substrate selectivity profiling [2]. Failure to use the appropriate LPC species in these assays can lead to inaccurate potency assessments and misinterpretation of structure-activity relationships.

Lipidomics Reference Standard for LC-MS/MS

1-Tetradecyl-sn-glycero-3-phosphocholine is an established analytical reference standard for absolute quantification of LPC species in human serum using HPLC-MS/MS platforms [3]. Validated methods for the simultaneous quantification of LPC14:0, LPC15:0, LPC16:0, LPC17:0, and LPC18:0 rely on high-purity reference standards of each individual species to establish calibration curves and ensure accurate concentration determination. This application is particularly relevant for clinical studies investigating LPC14:0 as a biomarker of metabolic health, where its levels have been shown to correlate with weight loss and liver status [4].

Smooth Muscle Pharmacology: Chain-Length Bioactivity

For ex vivo pharmacological investigations of LPC-mediated smooth muscle relaxation, 1-tetradecyl-sn-glycero-3-phosphocholine occupies a defined position in the potency hierarchy (C16 > C14 > C18 > C12 > C10) on isolated guinea pig ileum preparations . This intermediate potency profile makes C14 LPC particularly valuable for structure-activity relationship studies where researchers need to systematically evaluate the effect of incremental chain-length changes on receptor interactions and downstream signaling events in smooth muscle tissues.

Application
Selection Property
Validation Focus
Membrane protein reconstitution
CMC range and micelle self-assembly behavior
Protein-lipid ratio optimization and detergent exchange efficiency
Autotaxin-LPA pathway studies
Substrate chain-length-dependent inhibitor sensitivity
Enzymatic IC₅₀ reproducibility with species-specific LPC substrate
Lipidomics quantitative analysis
Certified purity and lot-to-lot consistency
Calibration linearity and matrix-effect control in LC-MS/MS
Smooth muscle pharmacology
Chain-length-dependent tissue bath response profile
Contraction/relaxation assay reproducibility across preparations

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